![molecular formula C18H23N3O5 B2557169 6-丙基-4-(3,4,5-三甲氧基苯基)-1H,2H,3H,4H,5H,6H,7H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 875159-18-5](/img/structure/B2557169.png)

6-丙基-4-(3,4,5-三甲氧基苯基)-1H,2H,3H,4H,5H,6H,7H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

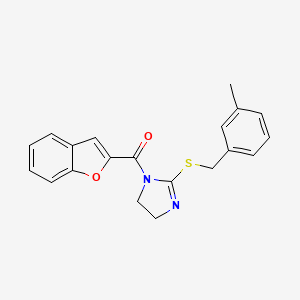

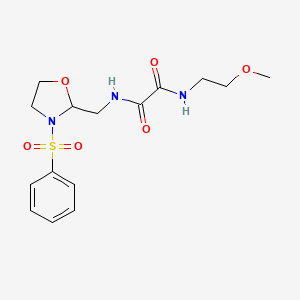

The compound “6-propyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrrolo[3,4-d]pyrimidine core, with the propyl and trimethoxyphenyl groups as substituents. The trimethoxyphenyl group is electron-rich, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trimethoxyphenyl group could increase the compound’s solubility in certain solvents .科学研究应用

抗癌作用

含有三甲氧基苯基 (TMP) 基团的化合物,该基团存在于该化合物的分子结构中,表现出显著的抗癌作用 。 它们有效地抑制了微管蛋白、热休克蛋白 90 (Hsp90)、硫氧还蛋白还原酶 (TrxR)、组蛋白赖氨酸特异性脱甲基酶 1 (HLSD1)、激活素受体样激酶 2 (ALK2)、P-糖蛋白 (P-gp) 和血小板衍生生长因子受体 β .

抗真菌和抗菌特性

选择含 TMP 的化合物已显示出有希望的抗真菌和抗菌特性 。 它们对幽门螺杆菌和结核分枝杆菌有活性 .

抗病毒活性

有关于 TMP 基化合物抗病毒活性的报道 。 它们对诸如获得性免疫缺陷综合征 (AIDS) 病毒、丙型肝炎病毒和流感病毒等病毒具有潜力 .

抗寄生虫剂

含有 TMP 药效团的化合物已证明对利什曼原虫、疟疾和锥虫具有显着疗效 。 这表明它们有潜力作为抗寄生虫剂。

抗炎特性

这些化合物与抗炎特性有关 ,从而扩大了其治疗范围。

抗阿尔茨海默病特性

抗抑郁特性

这些化合物已表现出抗抑郁特性 ,为治疗抑郁症提供了新途径。

抗偏头痛特性

作用机制

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been reported to inhibit their targets effectively . For instance, TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Biochemical Pathways

Tmp-bearing compounds have been associated with anti-cancer effects by inhibiting various targets involved in different biochemical pathways .

Result of Action

Tmp-bearing compounds have shown notable anti-cancer effects .

安全和危害

未来方向

属性

IUPAC Name |

6-propyl-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5/c1-5-6-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(24-2)16(26-4)13(8-10)25-3/h7-8,15H,5-6,9H2,1-4H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIJUUIBQBIMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide](/img/structure/B2557093.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)

![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)

![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)